molecular formula C8H9N3O2S B6606862 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2839157-85-4

5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B6606862
CAS No.: 2839157-85-4
M. Wt: 211.24 g/mol
InChI Key: ZWFVUSSPBYDHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring The presence of a methanesulfonyl group at the 5-position and a methyl group at the 2-position further distinguishes it from other pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . The reaction conditions are generally mild, and the yields are moderate to good.

Industrial Production Methods

Industrial production of this compound may involve the use of amorphous carbon-supported sulfonic acid as a catalyst. This method offers several advantages, including low cost, non-toxicity, and stability. The reaction is typically carried out at room temperature in the presence of ethanol, resulting in good yields .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are transmembrane protein kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and its potent inhibitory activity against TRKs. This makes it a valuable compound for the development of targeted cancer therapies .

Properties

IUPAC Name

2-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11-5-6-3-7(14(2,12)13)4-9-8(6)10-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFVUSSPBYDHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.